molecular formula C8H8BrNO4 B2829585 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid CAS No. 954271-13-7

2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid

Cat. No.: B2829585
CAS No.: 954271-13-7
M. Wt: 262.059
InChI Key: ZACGPZZGCLLUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid” is a chemical compound with the CAS Number: 954271-13-7 . It has a molecular weight of 262.06 . The IUPAC name for this compound is [(5-bromo-2-furoyl)(methyl)amino]acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrNO4/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 262.06 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiprotozoal Agents : Compounds structurally related to the query have been synthesized and evaluated for their antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibit strong DNA affinities and show in vitro efficacy against T. b. rhodesiense and P. falciparum, with some compounds curing trypanosomal STIB900 mouse model on IP dosage. These findings highlight the potential of furan-based compounds in developing new antiprotozoal agents (Ismail et al., 2004).

Organic Synthesis Applications

  • Cycloaddition Reactions : The cycloaddition of nitrile oxides to cyclic and open-chain 4-oxobut-2-enoic acid derivatives has been investigated. This research illustrates the versatility of furan derivatives in organic synthesis, providing pathways to synthesize isoxazolines and other heterocycles, showcasing the potential utility of furan-containing compounds in complex organic synthesis (Fariña et al., 1994).

Material Science Applications

  • Synthesis of Platform Chemicals : Research on the transformation of carbohydrates into 2,5-diformylfuran (DFF) and 5-hydroxymethylfurfural (HMF) demonstrates the role of furan derivatives in producing platform chemicals for the chemical industry. These compounds serve as precursors for various materials and chemicals, highlighting the importance of furan-based compounds in sustainable chemical synthesis (Girka et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGPZZGCLLUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.